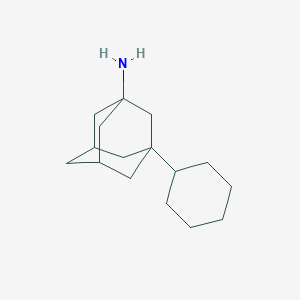

1-Amino-3-cyclohexyl Adamantane

Description

Properties

Molecular Formula |

C16H27N |

|---|---|

Molecular Weight |

233.39 g/mol |

IUPAC Name |

3-cyclohexyladamantan-1-amine |

InChI |

InChI=1S/C16H27N/c17-16-9-12-6-13(10-16)8-15(7-12,11-16)14-4-2-1-3-5-14/h12-14H,1-11,17H2 |

InChI Key |

WLPZAHQYMVQLHL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C23CC4CC(C2)CC(C4)(C3)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

1-Aminoadamantane Derivatives

1-Aminoadamantane derivatives, such as 1-aminoadamantane amides, have demonstrated significant pharmacological advantages over their 2-substituted counterparts. For example:

- Antiviral Activity: 1-Aminoadamantane amides (e.g., compound 18a) exhibit potent activity against the vaccinia virus (IC₅₀ = 0.03 µM) with low cytotoxicity, leading to high selectivity indices (SI > 333) compared to 2-aminoadamantane derivatives .

- Enzyme Inhibition: In molecular docking studies, 1-aminoadamantane-triazole hybrids showed strong binding affinity to 11β-HSD1, a target for diabetes therapy, with conformations similar to co-crystallized inhibitors (e.g., 4YQ, IC₅₀ = 9.9 nM) .

Key Difference: The 1-amino substitution enhances metabolic stability and reduces cytotoxicity relative to 2-position isomers, likely due to steric and electronic effects on molecular interactions .

Cyclohexane- and Adamantane-Containing Inhibitors

Adamantane derivatives often outperform cyclohexane-based analogs in inhibition potency:

- Soluble Epoxide Hydrolase (sEH) Inhibition : Compound 19 (adamantane-linked amide) showed 1.5–2-fold higher inhibition potency than cyclohexane derivatives (e.g., compounds 8, 9, 15 ) .

- Antioxidant and Anti-inflammatory Activity: Adamantane-based esters (e.g., 2-(adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate) exhibited superior hydrogen peroxide scavenging (IC₅₀ = 12.3 µM) and anti-inflammatory effects (92% inhibition of protein denaturation) compared to non-adamantane esters .

Structural Advantage : The adamantane core provides a rigid hydrophobic platform that improves target binding and reduces entropic penalties during molecular recognition .

Nitrogen-Containing Adamantane Derivatives

The introduction of nitrogen-containing groups (e.g., triazole, urea) enhances bioactivity:

- Hypoglycemic Activity : Adamantane-triazole derivatives (compounds 2 and 3 ) demonstrated hypoglycemic effects comparable to gliclazide in diabetic rats, attributed to 11β-HSD1 inhibition .

- Anti-HCV Activity: Adamantane-linked phenylaminoisothiazole derivatives showed enhanced inhibition of hepatitis C virus (HCV) protease, with IC₅₀ values in the low micromolar range .

Fluorinated/Chlorinated Adamantane Derivatives

Halogenation can drastically alter activity:

- Urea Derivatives : Fluorinated adamantyl-ureas (e.g., compound 11a ) exhibited picomolar-range inhibitory activity, likely due to enhanced water solubility and halogen bonding .

- Cytotoxicity: Chlorinated adamantane esters (e.g., 2r) showed strong anti-inflammatory effects but higher cytotoxicity compared to non-halogenated analogs .

Implications for 1-Amino-3-cyclohexyl Adamantane: The absence of halogens may reduce toxicity while retaining target affinity, but direct comparisons require further study .

Data Tables

Table 1: Comparative Bioactivity of Adamantane Derivatives

Table 2: Structural and Functional Comparisons

| Feature | This compound | 1-Aminoadamantane | 2-Chlorobenzoate Adamantane |

|---|---|---|---|

| Substituents | Amino, cyclohexyl | Amino | Chlorobenzoyl, adamantane |

| Hydrophobicity | High (cyclohexyl enhances) | Moderate | Moderate |

| Bioactivity | Potential antiviral/anti-inflammatory | Antiviral | Antioxidant/anti-inflammatory |

| Toxicity | Likely low | Low | Moderate (chlorine) |

Q & A

What are the recommended synthetic routes for 1-Amino-3-cyclohexyl Adamantane, and how do reaction conditions influence yield?

Basic : The synthesis of adamantane derivatives typically involves functionalization of the adamantane core via electrophilic substitution or hydrolysis of pre-functionalized intermediates. For amino-substituted derivatives, a common approach is the hydrolysis of carbamate intermediates under acidic or basic conditions. For example, 1-Amino-3-hydroxy-adamantane was synthesized via hydrolysis of methyl N-(3-bromoadamantyl)carbamate, though this method requires optimization for steric hindrance introduced by the cyclohexyl group . Reaction conditions such as solvent polarity (e.g., trifluoroacetic acid for adamantylation), temperature, and catalyst choice (e.g., zeolites for oxidation control) significantly impact yield and purity .

Advanced : To introduce the cyclohexyl moiety, consider Friedel-Crafts alkylation or radical-mediated C-H functionalization. Steric effects from the adamantane cage may necessitate bulky ligands or high-pressure conditions to drive reactivity. Computational modeling (DFT) can predict favorable reaction pathways by analyzing transition-state energies at the tertiary C-H positions .

How can researchers optimize purification techniques for this compound to achieve high purity?

Basic : Recrystallization from cyclohexane or sublimation under vacuum are standard methods for adamantane derivatives. For this compound, sequential recrystallization using activated charcoal to adsorb impurities followed by vacuum sublimation (50–100 mTorr, 120–150°C) yields >99% purity. Monitor purity via melting point analysis (e.g., adamantanol derivatives melt at 274–280°C) .

Advanced : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and acetonitrile/water gradient elution resolves closely related impurities. For chiral purity, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) may be required. ESR spectroscopy can detect radical intermediates formed during purification, ensuring stability .

What strategies are effective for introducing functional groups to the adamantane core in this compound, and how do steric effects influence reactivity?

Advanced : Functionalization at the bridgehead positions (tertiary C-H) is favored due to lower bond dissociation energy (~96 kcal/mol vs. 101 kcal/mol for secondary C-H). Electrophilic substitution (e.g., bromination) or photochemical nitrene insertion can introduce amino or cyclohexyl groups. Steric hindrance from the cyclohexyl substituent may require directing groups (e.g., carbonyls) to guide regioselectivity . Computational tools like molecular docking can simulate steric interactions to predict feasible modification sites .

How does the tertiary C-H bond reactivity in adamantane derivatives impact the stability of this compound under oxidative conditions?

Advanced : Tertiary C-H bonds in adamantane are more susceptible to oxidation than secondary bonds, producing alcohols or ketones. In this compound, the amino group may act as an electron donor, stabilizing the intermediate carbocation during oxidation. Kinetic studies using radical traps (e.g., TEMPO) and isotopic labeling (deuterated adamantane) can elucidate degradation pathways. Controlled oxidation with NaY zeolite catalysts minimizes side reactions .

What advanced spectroscopic or crystallographic methods are most effective for characterizing the structural conformation of this compound?

Basic : and NMR spectroscopy resolves substituent positions and confirms cyclohexyl attachment. For example, adamantane bridgehead protons resonate at δ 1.6–2.1 ppm, while cyclohexyl protons appear as multiplet signals at δ 1.4–1.8 ppm .

Advanced : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond angles. For non-crystalline samples, dynamic nuclear polarization (DNP) NMR enhances sensitivity. IR spectroscopy identifies hydrogen-bonding interactions between the amino group and adjacent substituents .

How can this compound be integrated into microporous organic frameworks (MOFs) for material science applications?

Advanced : Adamantane’s rigid cage structure enhances MOF thermal stability. To construct frameworks, employ Sonogashira coupling or Schiff-base condensation between the amino group and aldehyde-functionalized linkers. Porosity analysis (BET surface area >500 m/g) and hydrothermal stability testing (exposure to 150°C steam for 24 hours) validate performance. Compare with adamantane-acetic acid derivatives, which exhibit lower rigidity .

What are the safety and handling protocols for this compound in laboratory settings?

Basic : Store under inert gas (argon) at 2–8°C to prevent oxidation. Use fume hoods for synthesis due to potential amine volatility. Safety data sheets (SDS) for similar adamantane-carboxylic acids recommend PPE (gloves, goggles) and emergency washing facilities .

Advanced : Conduct hazard analysis (e.g., DSC for exothermic decomposition risks). LC-MS monitoring of degradation products ensures compliance with REACH regulations. For spills, neutralize with dilute acetic acid before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.